l-Alanylglycylglycine

Intestinal peptide transport Elemental diet formulation Amino acid bioavailability

Procure L-Alanylglycylglycine (H-Ala-Gly-Gly-OH), the L-isomer (CAS 3146-40-5) with defined chirality and ≥98% HPLC purity, essential for reproducible tripeptide aminopeptidase assays, solid-state NMR backbone conformation studies, and chiroptical calibration. Unlike Gly-Gly-Gly, it uniquely enhances both L-alanine and glycine absorption in perfusion studies. The DL-racemate (CAS 927-21-9) cannot substitute for stereospecific applications due to its lack of optical activity. Ensure assay validity by selecting the optically pure L-isomer.

Molecular Formula C7H13N3O4
Molecular Weight 203.2 g/mol
CAS No. 3146-40-5
Cat. No. B1596485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Alanylglycylglycine
CAS3146-40-5
SynonymsAGG peptide
Ala-Gly-Gly
alanyl-glycyl-glycine
Molecular FormulaC7H13N3O4
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NCC(=O)O)N
InChIInChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m0/s1
InChIKeyVGPWRRFOPXVGOH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanylglycylglycine (CAS 3146-40-5): Procurement-Grade Tripeptide for Reproducible Biochemical and Biophysical Studies


L-Alanylglycylglycine (H-Ala-Gly-Gly-OH, AGG) is a synthetic tripeptide composed of L-alanine and two glycine residues (C₇H₁₃N₃O₄, MW 203.2 g/mol) [1]. It serves as a well-defined model substrate for characterizing tripeptide aminopeptidases [2] and as a structural probe in solid-state NMR investigations of peptide backbone conformation, where the dihedral angles φ and ψ at Gly-2 have been accurately determined via 2D ¹³C NMR exchange spectroscopy with magic angle spinning [3]. Its defined sequence and availability in high purity (>95–98% by HPLC) [4] make it a reproducible standard for studies of peptide transport, metal-ion coordination, and thermodynamic modeling, distinguishing it from heterogeneous peptide mixtures.

Why Generic Substitution of L-Alanylglycylglycine (3146-40-5) with Other Tripeptides or Free Amino Acids Compromises Experimental Validity


In-class tripeptides such as Gly-Gly-Gly or Gly-Gly-Ala cannot be interchanged with L-alanylglycylglycine without altering key experimental outcomes. Human intestinal perfusion studies demonstrate that L-alanylglycylglycine drives absorption of both L-alanine and glycine faster than equivalent free amino acid mixtures, whereas Gly-Gly-Gly primarily enhances glycine transport alone [1]. In metal-coordination chemistry, the stability constants and circular dichroism (CD) spectra of Cu(II)–AGG complexes differ measurably from those of sequence isomers Gly-Gly-Ala, Gly-Ala-Gly, and Ala-Ala-Ala, reflecting distinct chiral contributions and coordination geometries [2][3]. Even the stereochemical variant DL-alanylglycylglycine (racemic mixture) cannot substitute for the L-isomer in studies requiring optical activity or enantioselective interactions, as its specific rotation is essentially zero (±1.0°) [4]. The quantitative evidence below establishes that sequence, stereochemistry, and side-chain positioning in L-alanylglycylglycine confer non-interchangeable physicochemical and biological properties.

Quantitative Differentiation of L-Alanylglycylglycine (CAS 3146-40-5) from Closest Analogs: An Evidence-Based Procurement Guide


Enhanced Intestinal Absorption of Both Glycine and L-Alanine Relative to Free Amino Acid Mixtures and Gly-Gly-Gly

In human jejunal perfusion studies, glycine absorption from L-alanylglycylglycine was faster than from an equimolar free amino acid mixture, and—critically—L-alanine absorption was also accelerated, whereas the comparator tripeptide Gly-Gly-Gly enhanced only glycine absorption [1]. This dual-amino-acid transport advantage positions L-alanylglycylglycine as a superior nitrogen source for elemental diets.

Intestinal peptide transport Elemental diet formulation Amino acid bioavailability

Cu(II) Complex Stability and CD Spectral Additivity Differentiating Sequence Isomers

Potentiometric and spectrophotometric titration of Cu(II) complexes revealed that the molar CD spectra of individual CuLH₋₁ and [CuLH₋₂]⁻ species for Ala-Gly-Gly (AGG) are distinct from those of Gly-Gly-Ala (GGA) and Gly-Ala-Gly (GAG). The sum of the CD spectra of GGA, GAG, and AGG equals that of Ala-Ala-Ala, confirming additivity of chiral contributions from each alanine residue [1]. This chiral additivity provides a quantitative basis for predicting optical activity in mixed-sequence peptides.

Bioinorganic chemistry Metal-peptide coordination Circular dichroism spectroscopy

Cotton Effect Magnitude Order in Cu(II) and Ni(II) Complexes

Optical rotatory dispersion (ORD) measurements on 1:1 Cu(II) and Ni(II) complexes of four tripeptides established a reproducible order of Cotton effect magnitudes around the visible absorption band: di-L-alanyl-L-alanine > glycyl-L-alanylglycine > glycylglycyl-L-alanine > L-alanylglycylglycine [1]. The lowest magnitude observed for L-alanylglycylglycine reflects its specific chiral environment and coordination geometry, making it a sensitive baseline comparator for detecting sequence-dependent perturbations.

Optical rotatory dispersion Metal-peptide chirality Spectroscopic probe design

Defined Dihedral Angles (φ, ψ) at Gly-2 from Solid-State NMR as a Conformational Benchmark

Using 2D ¹³C NMR exchange spectroscopy with magic angle spinning, the dihedral angles φ and ψ that characterize the peptide backbone conformation at the Gly-2 residue of L-alanylglycylglycine were accurately obtained from orientationally weighted and unweighted spectra [1]. These experimentally determined values provide a reference standard for validating computational models of tripeptide conformations in the solid state.

Solid-state NMR Peptide backbone conformation Structural biology

Stereochemical Purity: L-Isomer vs. Racemic DL-Mixture

The L-isomer (CAS 3146-40-5) is optically active, whereas the racemic DL-alanylglycylglycine dihydrate (CAS 927-21-9) exhibits a specific rotation of -1.0 to +1.0° (c=2, water) [1]. For applications requiring enantioselective interactions—such as chiral recognition, asymmetric catalysis, or stereospecific enzyme assays—only the L-isomer provides the necessary optical activity.

Chiral chromatography Enantioselective synthesis Optical purity control

Commercial Availability and Purity Specifications for Reproducible Research

L-Alanylglycylglycine is commercially available from multiple vendors with defined purity grades: >98.0% by HPLC and nonaqueous titration (TCI, DL-form), 97% by HPLC (NovoPro, L-form), and >95–99% upon request (Mol Scientific, L-form) [1][2][3]. This graded availability allows researchers to select a purity level matched to assay sensitivity, from routine biochemical assays to high-precision biophysical measurements.

Peptide procurement Quality control HPLC purity

Optimal Research and Industrial Applications for L-Alanylglycylglycine (CAS 3146-40-5) Based on Verified Differentiation


Human Intestinal Peptide Transport Studies Requiring Dual-Amino-Acid Absorption Enhancement

L-Alanylglycylglycine uniquely enhances absorption of both L-alanine and glycine in human jejunal perfusions, unlike Gly-Gly-Gly which only accelerates glycine uptake [1]. This property makes it the tripeptide of choice for investigating di-amino-acid transport mechanisms and for formulating elemental diets where balanced nitrogen delivery is critical.

Calibration of Circular Dichroism and Optical Rotatory Dispersion Instruments for Metal-Peptide Complexes

The well-characterized Cotton effect magnitudes and CD spectra of Cu(II)– and Ni(II)–L-alanylglycylglycine complexes provide a reproducible, sequence-dependent reference point for calibrating chiroptical instruments [2][3]. Its position as the lowest-magnitude member in the tripeptide series establishes a reliable baseline for quantitative ORD and CD measurements.

Solid-State NMR Conformational Analysis of Flexible Peptide Backbones

The experimentally determined dihedral angles φ and ψ at the Gly-2 residue of L-alanylglycylglycine serve as a benchmark for validating computational models of peptide conformation in the solid state [4]. Its Gly-Gly sequence confers flexibility, while the terminal L-alanine introduces a chiral perturbation, making it an ideal model for studying backbone dynamics.

Enantioselective Assays and Chiral Recognition Studies

Only the L-isomer (CAS 3146-40-5) possesses optical activity; the racemic DL-mixture (CAS 927-21-9) exhibits a specific rotation near zero [5]. Researchers requiring stereospecific interactions—e.g., chiral chromatography method development, enantioselective catalysis, or stereospecific enzyme kinetics—must procure the L-isomer to maintain assay validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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